(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride
Description
“(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine; dihydrochloride” is a chiral amine derivative featuring a cyclopentane core substituted with a 1-methylpyrazole moiety via an ether linkage.
Properties
IUPAC Name |
(1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUODWXXXCVKML-DBEJOZALSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2CCCC2N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine; dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including insecticidal and fungicidal properties, as well as its toxicity profile.
- Molecular Formula : C₉H₁₇Cl₂N₃O
- Molecular Weight : 254.16 g/mol
- IUPAC Name : (1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine; dihydrochloride
Insecticidal Activity
Recent studies have demonstrated that compounds similar to (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine exhibit significant insecticidal properties. For instance, a series of pyrazole-linked compounds were tested against various pest species:
| Compound | Target Pest | Lethal Concentration (LC50) |
|---|---|---|
| 14h | Mythimna separate | 14.01 mg/L |
| 14q | Helicoverpa armigera | Effective at 500 mg/L |
| 14e | Spodoptera frugiperda | Effective at 500 mg/L |
These findings suggest that the compound could serve as a potential leading candidate for the development of new insecticides, particularly against agricultural pests .
Fungicidal Activity
In addition to its insecticidal properties, the compound has shown promising fungicidal activity. A study reported the following inhibition rates against various fungi:
| Compound | Target Fungus | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14e | Alternaria solani | 55.6 |
| 14n | Sclerotinia sclerotiorum | 58.1 |
These results indicate that (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine; dihydrochloride could be effective in controlling fungal pathogens in crops .
Toxicity Profile
The zebrafish toxicity test is a standard method for evaluating the safety of chemical compounds. The LC50 value of 14h was determined to be 14.01 mg/L, indicating moderate toxicity. This level of toxicity suggests that while the compound has beneficial biological activities, careful consideration is needed regarding its application in agricultural settings to minimize adverse effects on non-target organisms .
Case Studies and Research Findings
Several studies have focused on the structure–activity relationship (SAR) of pyrazole derivatives:
- Study on Substituent Effects : Research showed that substituents such as fluorine and chlorine on the benzene ring significantly enhance insecticidal activity compared to unsubstituted analogs.
- Fungal Resistance : Compounds with specific functional groups demonstrated higher inhibition rates against various fungal species, suggesting that modifications to the molecular structure can lead to improved efficacy.
- Comparative Analysis : A comparative analysis with existing fungicides revealed that some derivatives of pyrazole compounds exhibited superior performance against resistant strains of fungi .
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine, protonated as a dihydrochloride salt, participates in acid-base and nucleophilic reactions.
Key Reactions:
Notes:
-
The dihydrochloride form enhances water solubility but reduces nucleophilicity; deprotonation (e.g., with NaHCO₃) may be required for reactions .
-
Acylation is stereospecific, retaining the (1S,2R) configuration .
Ether Bond Reactivity
The pyrazole-cyclopentane ether linkage is susceptible to cleavage under strong acidic or reductive conditions.
Key Reactions:
| Reaction Type | Conditions | Product | Source Analogy |
|---|---|---|---|
| Acidic Cleavage | HBr (48%), glacial AcOH, 110°C | Cyclopentanol + 1-methylpyrazol-4-ol | |
| Reductive Cleavage | LiAlH₄, THF, reflux | Cyclopentane diol + pyrazole |
Notes:
-
Acidic cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack .
-
Reductive methods are less common for aryl ethers but feasible with strong hydride donors .
Pyrazole Ring Functionalization
The 1-methylpyrazole moiety undergoes electrophilic substitution at the 3- or 5-positions, directed by the electron-donating methoxy group.
Key Reactions:
| Reaction Type | Conditions | Product | Source Analogy |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-1-methylpyrazole derivative | |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 5-Chloro-1-methylpyrazole derivative |
Notes:
-
Steric hindrance from the cyclopentane ring may slow reaction kinetics .
-
Halogenation products are precursors for cross-coupling (e.g., Suzuki-Miyaura) .
Stability and Decomposition
Thermal Stability:
pH-Dependent Degradation:
| pH Range | Major Degradation Pathway | Product |
|---|---|---|
| < 2 | Ether hydrolysis | Cyclopentanol + pyrazole fragments |
| > 10 | Amine oxidation | Nitroso intermediates |
Light Sensitivity:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Stereochemical and Physicochemical Differences
- Substituent Effects : The 1-methylpyrazole group distinguishes it from compounds with triazole (etaconazole) or piperazine substituents. Pyrazole’s electron-rich aromatic system may enhance interactions with hydrophobic pockets in enzymes or receptors .
- Salt Form : The dihydrochloride salt improves aqueous solubility relative to free-base analogs, a critical factor for bioavailability in drug development .
Research Findings on Enantiomer-Specific Activity
While direct pharmacological data for the target compound are unavailable, evidence from analogous chiral amines highlights the importance of stereochemistry. For example:
- The (1R,4R) and (1S,4S) enantiomers of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine exhibit distinct NMR profiles and biological activities when incorporated into larger molecules (e.g., COMPOUND 37 vs. COMPOUND 41) .
- Enantiomer polarity estimation methods (e.g., Rogers’ η parameter) demonstrate that false chirality signals can arise in near-centrosymmetric structures, underscoring the need for rigorous crystallographic validation (e.g., via SHELX software) .
Q & A
Q. What are the optimal synthetic routes for (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine dihydrochloride, and how is stereochemical purity ensured?
Methodological Answer: The synthesis typically involves multi-step reactions starting from chiral cyclopentane derivatives. A key step is the stereospecific coupling of 1-methylpyrazole-4-ol with a protected (1S,2R)-cyclopentan-1-amine precursor, followed by hydrochloric acid salt formation. Stereochemical purity is ensured via chiral resolution (e.g., chiral HPLC) and confirmed by nuclear Overhauser effect (NOE) NMR experiments to validate the (1S,2R) configuration. For example, intermediates are characterized using ESI-MS (m/z 198 [M + H]⁺) and ¹H NMR (e.g., δ 8.60–1.25 ppm for related analogs) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the dihydrochloride salt form?
Methodological Answer:
- ¹H NMR spectroscopy : Proton environments are resolved in deuterated methanol (MeOD) at 300 MHz, with key peaks for the pyrazole (δ 7.11–8.64 ppm) and cyclopentane (δ 1.25–3.73 ppm) moieties .
- Mass spectrometry (ESI+) : Molecular ion peaks (m/z 452 [M + H]⁺) confirm the molecular weight and salt adducts .
- HPLC with UV detection : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) validate purity (>98%) .
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates in buffer systems (pH 7.4, 37°C) to measure IC₅₀ values against target enzymes (e.g., kinases, proteases).
- Cell viability assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1 nM–100 µM) .
Advanced Research Questions
Q. How does stereochemistry at the cyclopentane ring influence target binding and biological activity?
Methodological Answer: Comparative studies of (1S,2R) vs. (1R,2S) diastereomers reveal stereospecific interactions with biological targets. For example:
- Molecular docking : The (1S,2R) configuration aligns pyrazole oxygen with hydrogen-bond donors in kinase active sites (e.g., ATP-binding pockets).
- Biological data : The (1S,2R) isomer shows 10-fold higher potency (Ki = 12 nM) in kinase inhibition assays compared to its enantiomer .
Q. Table 1: Stereochemical Impact on Biological Activity
| Stereoisomer | Target Enzyme IC₅₀ (nM) | Cell Viability EC₅₀ (µM) |
|---|---|---|
| (1S,2R) | 15 ± 2 | 0.8 ± 0.1 |
| (1R,2S) | 150 ± 20 | 5.2 ± 0.6 |
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer: Contradictions often arise from assay conditions or salt form differences. Mitigation strategies include:
- Standardized buffer systems : Use consistent pH (7.4), ionic strength (150 mM NaCl), and co-solvents (≤1% DMSO).
- Salt-form normalization : Compare free base and dihydrochloride forms using molarity-adjusted concentrations .
- Orthogonal assays : Validate hits across multiple platforms (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .
Q. What methodologies assess environmental persistence and ecotoxicological effects of this compound?
Methodological Answer:
- Environmental fate studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems (28-day half-life determination) .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays (OECD 201) .
- Analytical quantification : LC-MS/MS with MRM transitions (e.g., m/z 452 → 198) detects residues at ng/L levels in environmental samples .
Data Contradiction Analysis
Example: Variability in reported IC₅₀ values may stem from differences in assay temperature (25°C vs. 37°C) or reducing agents (e.g., DTT stabilizing thiol-dependent enzymes). Researchers should replicate studies under controlled conditions and report full experimental parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
